1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate
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Overview
Description
The compound 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate is a derivative of benzothiazole and azetidinone, which are heterocyclic compounds known for their biological activities. The benzothiazole moiety is a fused ring system consisting of a benzene ring and a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The azetidinone, also known as a β-lactam, is a four-membered ring containing a nitrogen atom. These structural features are important for the compound's chemical properties and biological activities.
Synthesis Analysis
The synthesis of related azetidin-2-one derivatives has been reported through the condensation of various nucleophiles with aldehydes or ketones. In one study, azetidin-2-ones were synthesized from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives . Another approach involved the synthesis of azetidin-2-one derivatives incorporating a pyrazole moiety by condensation with 1,3-diphenyl-1H-pyrazol-4-carboxaldehyde . These methods typically involve the formation of an intermediate Schiff's base followed by cyclization to form the azetidinone ring.
Molecular Structure Analysis
The molecular structure of benzothiazole and azetidinone derivatives is characterized by analytical and spectral methods, including IR, NMR (1H, 13C, COSY, HSQC), and mass spectrometry (SALDI-MS) . These techniques confirm the presence of the characteristic functional groups and the overall molecular framework. The structural features of these compounds are crucial for their interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzothiazole and azetidinone derivatives is influenced by the presence of the heterocyclic rings. The azetidinone ring, in particular, is reactive due to ring strain and the presence of the lactam carbonyl group, which can participate in various chemical reactions. The synthesis of these compounds often involves nucleophilic addition to the carbonyl group followed by ring closure to form the azetidinone ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as melting point and thermal stability, can be determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TG). For example, a related thiazolylazo reagent was found to have a melting point of 159.7 °C and an enthalpy of fusion of 28.0 kJ mol^-1 . The thermal decomposition of such compounds can be studied under different atmospheres (air or nitrogen), and the evolved gases can be analyzed using FTIR spectroscopy . The pKa values, which indicate the acidity or basicity of a compound, can also be determined using spectroscopic methods .
Scientific Research Applications
Antimicrobial Properties
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate and its derivatives have been explored for their antimicrobial properties. Studies have shown that these compounds possess moderate activities against a range of Gram-positive and Gram-negative bacterial strains. Notably, certain derivatives with methoxyphenyl or ethoxyphenyl groups on the β-lactam ring exhibited enhanced antimalarial potency. Moreover, these compounds showed potential as medicines due to their hemolytic activity and mammalian cell toxicity profiles (Alborz et al., 2018).
Antifungal and Antibacterial Applications
Azetidin-2-ones derivatives of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate have demonstrated moderate to good antifungal and antibacterial inhibition against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. These findings highlight the potential of these compounds in addressing antimicrobial resistance issues (Gilani et al., 2016).
Applications in Corrosion Inhibition
Derivatives of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate have been identified as efficient corrosion inhibitors. Studies involving oil-well tubular steel in hydrochloric acid solutions found that these compounds significantly increased corrosion inhibition efficiency. The adsorption of these molecules on the steel surface follows the Langmuir adsorption isotherm, indicating their effectiveness in protecting metal surfaces from corrosion (Yadav et al., 2015).
Neuroprotective Activity
Certain triazolbenzo[d]thiazole derivatives synthesized from 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate-related compounds have shown significant neuroprotective activity. These findings are particularly relevant in the study of neurodegenerative diseases and suggest potential therapeutic applications for these compounds (Avila et al., 2012).
Antioxidant Properties
Some derivatives of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate have been explored for their antioxidant properties. In vitro studies indicated potent antioxidant activity, which could be valuable in the development of treatments for oxidative stress-related diseases (Jaishree et al., 2012).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to changes in the cellular processes of the pathogen . For instance, they can inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been associated with the disruption of cell wall biosynthesis in mycobacterium tuberculosis by inhibiting the dpre1 enzyme . This inhibition can lead to downstream effects such as the death of the bacteria.
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They can disrupt the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the death of the bacteria .
properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-18(11-10-14-6-2-1-3-7-14)23-15-12-21(13-15)19-20-16-8-4-5-9-17(16)24-19/h1-11,15H,12-13H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAZZYOJUWRKLN-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate |
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